molecular formula C15H10F4N2O4 B3700748 N-(4-fluorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide

N-(4-fluorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide

Cat. No.: B3700748
M. Wt: 358.24 g/mol
InChI Key: USVBDISPLMMXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide is a synthetic organic compound that features a fluorophenyl group, a nitrophenyl group, and a trifluoromethyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide typically involves multi-step organic reactions. A common approach might include:

    Nitration: Introduction of the nitro group to the phenyl ring.

    Fluorination: Introduction of the fluorine atom to the phenyl ring.

    Trifluoromethylation: Introduction of the trifluoromethyl group.

    Amidation: Formation of the acetamide linkage.

Each step would require specific reagents and conditions, such as nitrating agents (e.g., nitric acid), fluorinating agents (e.g., elemental fluorine or fluorinating reagents), and trifluoromethylating agents (e.g., trifluoromethyl iodide).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, specialized catalysts, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation or metal hydrides (e.g., palladium on carbon, lithium aluminum hydride).

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(4-fluorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible development as a pharmaceutical agent due to its unique structural features.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

    N-(4-fluorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide: can be compared with other nitro, fluorophenyl, or trifluoromethyl-substituted compounds.

    Unique Features: The combination of these functional groups in a single molecule may confer unique reactivity and biological activity.

Highlighting Uniqueness

    Structural Uniqueness: The specific arrangement of functional groups.

    Reactivity: Unique chemical reactivity due to the presence of multiple electron-withdrawing groups.

    Biological Activity: Potential for unique interactions with biological targets.

For precise and detailed information, consulting specific scientific literature and databases is recommended.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[2-nitro-4-(trifluoromethyl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4N2O4/c16-10-2-4-11(5-3-10)20-14(22)8-25-13-6-1-9(15(17,18)19)7-12(13)21(23)24/h1-7H,8H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVBDISPLMMXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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